molecular formula C8H13NO3S B3072004 1-Cyclopropylsulfonyl-piperidin-4-one CAS No. 1016263-66-3

1-Cyclopropylsulfonyl-piperidin-4-one

Cat. No. B3072004
CAS RN: 1016263-66-3
M. Wt: 203.26 g/mol
InChI Key: OCJVLGOXFLVWLR-UHFFFAOYSA-N
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Description

1-Cyclopropylsulfonyl-piperidin-4-one is a heterocyclic compound with a piperidin-4-one core. Its chemical structure features a cyclopropylsulfonyl group attached to the piperidine ring. This compound has drawn interest due to its potential biological activities, including antimicrobial properties .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach is through the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. This reaction yields a series of 2,6-diaryl-3-methyl-4-piperidones. Subsequently, these compounds can be further modified by reacting with thiosemicarbazide to obtain thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones .

Scientific Research Applications

Synthesis and Biological Evaluation

1-Cyclopropylsulfonyl-piperidin-4-one is involved in the synthesis of various biologically active compounds. For instance, 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized using this compound and showed potential activity against butyrylcholinesterase (BChE) enzyme. Molecular docking studies indicated significant ligand-BChE binding affinity and orientation in active sites of human BChE protein, highlighting its potential in medicinal chemistry (Khalid et al., 2016).

Solid-Phase Synthesis Applications

This compound derivatives have been utilized in solid-phase synthesis. A polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone was used as a precursor for substituted divinyl ketones in heterocyclization reactions with amines, demonstrating its utility in chemical synthesis processes (Barco et al., 1998).

Cyclin-Dependent Kinase Inhibition

This compound derivatives have also shown potential as inhibitors of cyclin-dependent kinase CDK2. A specific study utilized a beta-aminoethylsulfone group linked to the 4-position of a phenyl group attached at N-2 of O6-cyclohexylmethylguanine, resulting in potent CDK2 inhibitors (Griffin et al., 2006).

Development of Antibacterial Agents

Compounds derived from this compound have been explored as antibacterial agents. 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with a sulfinyl or sulfonyl group at C-7 were synthesized and showed potential as potent antibacterial agents (Miyamoto et al., 1987).

Inhibition of Carbonic Anhydrase II, IX, and XII

Hydrazidoureidobenzensulfonamides derived from this compound have been investigated as inhibitors of carbonic anhydrase isoforms II, IX, and XII. These derivatives showed low nanomolar inhibition of these enzymes, suggesting applications in pharmacological treatments (Moi et al., 2020).

properties

IUPAC Name

1-cyclopropylsulfonylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-7-3-5-9(6-4-7)13(11,12)8-1-2-8/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJVLGOXFLVWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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